Ytterbium(III) sulfate octahydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Ytterbium(III) sulfate octahydrate can be synthesized through various methods. One common synthetic route involves the reaction of ytterbium oxide (Yb₂O₃) with sulfuric acid (H₂SO₄) in the presence of water. The reaction conditions typically include heating the mixture to facilitate the dissolution of ytterbium oxide and the formation of this compound . Industrial production methods may involve similar processes but on a larger scale, ensuring the purity and consistency of the final product .

Análisis De Reacciones Químicas

Ytterbium(III) sulfate octahydrate undergoes several types of chemical reactions, including:

Oxidation and Reduction: Ytterbium(III) sulfate can be reduced to ytterbium(II) compounds under specific conditions.

Substitution Reactions: This compound can participate in substitution reactions where the sulfate ions are replaced by other anions, depending on the reagents and conditions used.

Common reagents used in these reactions include reducing agents like hydrogen or zinc dust for reduction reactions, and various anions for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions employed .

Aplicaciones Científicas De Investigación

2.1. Optical and Photonic Applications

Ytterbium(III) sulfate octahydrate is utilized as a doping agent in various optical materials, particularly in fiber amplifiers and lasers. Its ability to enhance the efficiency of light emission makes it valuable in:

- Fiber Optic Technologies : Used in amplifiers to boost signal strength.

- Laser Systems : Serves as a dopant in garnet crystals, improving laser performance.

2.2. Catalysis

The compound plays a crucial role in catalysis, particularly in the petroleum industry and environmental protection. Its applications include:

- Catalysts for Hydrocarbon Processing : Enhances reaction rates and selectivity.

- Environmental Catalysts : Used in processes for reducing pollutants.

2.3. Material Science

In material science, this compound is employed in the production of advanced materials:

- Ceramics and Glasses : Acts as a colorant and improves mechanical properties.

- Polishing Powders : Utilized in the manufacturing of high-precision optical components.

4.1. Case Study: Fiber Amplifiers

A notable application of this compound is its use in fiber amplifiers for telecommunications. Research indicates that incorporating Yb-doped fibers significantly increases signal gain while minimizing noise levels, which is critical for long-distance communication systems.

4.2. Case Study: Environmental Catalysis

In environmental applications, this compound has been investigated as a catalyst for converting harmful emissions into less harmful substances. Studies show that its catalytic properties enhance the degradation of volatile organic compounds (VOCs), contributing to cleaner industrial processes.

Mecanismo De Acción

The mechanism of action of ytterbium(III) sulfate octahydrate involves its interaction with molecular targets and pathways specific to its application. For instance, in medical imaging, the compound’s ability to absorb and emit radiation is utilized to enhance the contrast of images . In chemical reactions, its role as a catalyst or reagent is determined by its electronic structure and reactivity .

Comparación Con Compuestos Similares

Ytterbium(III) sulfate octahydrate can be compared with other similar compounds such as:

Ytterbium(III) chloride (YbCl₃): Used as a Lewis acid catalyst in organic synthesis.

Ytterbium(III) nitrate (Yb(NO₃)₃): Utilized in various chemical reactions and as a precursor for other ytterbium compounds.

Ytterbium(III) oxide (Yb₂O₃): Employed in the production of phosphors and ceramics.

The uniqueness of this compound lies in its specific solubility properties and its ability to form stable hydrates, making it particularly useful in aqueous solutions and for specific research applications .

Propiedades

Número CAS |

10034-98-7 |

|---|---|

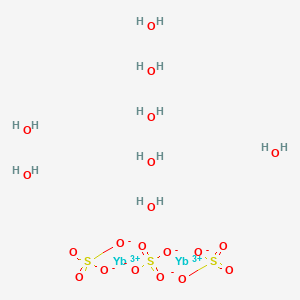

Fórmula molecular |

H4O5SYb |

Peso molecular |

289.14 g/mol |

Nombre IUPAC |

sulfuric acid;ytterbium;hydrate |

InChI |

InChI=1S/H2O4S.H2O.Yb/c1-5(2,3)4;;/h(H2,1,2,3,4);1H2; |

Clave InChI |

ROQPJLVRWXUUNP-UHFFFAOYSA-N |

SMILES |

O.O.O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Yb+3].[Yb+3] |

SMILES canónico |

O.OS(=O)(=O)O.[Yb] |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.